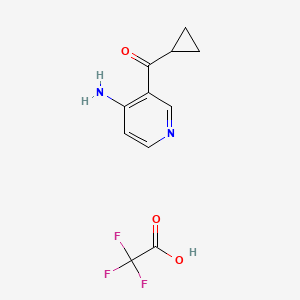

3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid

CAS No.: 1803608-77-6

Cat. No.: VC2875611

Molecular Formula: C11H11F3N2O3

Molecular Weight: 276.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803608-77-6 |

|---|---|

| Molecular Formula | C11H11F3N2O3 |

| Molecular Weight | 276.21 g/mol |

| IUPAC Name | (4-aminopyridin-3-yl)-cyclopropylmethanone;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C9H10N2O.C2HF3O2/c10-8-3-4-11-5-7(8)9(12)6-1-2-6;3-2(4,5)1(6)7/h3-6H,1-2H2,(H2,10,11);(H,6,7) |

| Standard InChI Key | BQDDTLPJXDRDOJ-UHFFFAOYSA-N |

| SMILES | C1CC1C(=O)C2=C(C=CN=C2)N.C(=O)(C(F)(F)F)O |

| Canonical SMILES | C1CC1C(=O)C2=C(C=CN=C2)N.C(=O)(C(F)(F)F)O |

Introduction

Chemical Identity and Basic Properties

3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid is identified by the CAS number 1803608-77-6. The compound has a molecular formula of C11H11F3N2O3 and a molecular weight of 276.21 g/mol. Its IUPAC name is (4-aminopyridin-3-yl)-cyclopropylmethanone;2,2,2-trifluoroacetic acid, indicating its nature as a salt or acid-base pair between the amine component and trifluoroacetic acid.

The basic amine component without trifluoroacetic acid, 3-Cyclopropanecarbonylpyridin-4-amine, has a different CAS number (1342465-90-0), a molecular formula of C9H10N2O, and a molecular weight of 162.19 g/mol . This difference in molecular weight and formula highlights the contribution of trifluoroacetic acid to the complete compound structure.

Table 1: Chemical Identification and Basic Properties

| Property | Value |

|---|---|

| CAS Number | 1803608-77-6 |

| Molecular Formula | C11H11F3N2O3 |

| Molecular Weight | 276.21 g/mol |

| IUPAC Name | (4-aminopyridin-3-yl)-cyclopropylmethanone;2,2,2-trifluoroacetic acid |

| Parent Compound CAS | 1342465-90-0 (without TFA) |

| Parent Compound Formula | C9H10N2O |

Chemical Structure and Composition

Molecular Structure

The compound consists of two primary components joined in a salt formation. The first component is 3-Cyclopropanecarbonylpyridin-4-amine, featuring a pyridine ring with an amino group at the 4-position and a cyclopropanecarbonyl group at the 3-position. The second component is trifluoroacetic acid (TFA), which associates with the amine through acid-base interactions, likely protonating the basic nitrogen.

Component Analysis

The 3-Cyclopropanecarbonylpyridin-4-amine moiety contains several notable structural features. The pyridine ring serves as the core heterocyclic structure, while the cyclopropane ring introduces strain and unique reactivity to the molecule. The carbonyl group connecting these components creates an amide-like functional arrangement, especially when considering its proximity to the amino group.

Trifluoroacetic acid (TFA) contributes significantly to the compound's properties. Its formula, CF3COOH, includes three fluorine atoms that increase the acidity compared to acetic acid through strong electron-withdrawing effects. In this compound, TFA likely serves as a counter-ion, stabilizing the basic amine through protonation and salt formation.

Synthesis Methods and Chemical Reactions

Role of Trifluoroacetic Acid in Synthesis

Trifluoroacetic acid plays versatile roles in organic synthesis beyond serving as a counter-ion in the final product. It often acts as an effective catalyst in various reactions, particularly in the synthesis of nitrogen-containing heterocycles . Evidence from other synthetic procedures shows that TFA can catalyze:

-

Michael addition reactions

-

Formation of imines

-

Mannich-type reactions

-

Cyclization processes

-

One-pot multi-component reactions

In one documented example, trifluoroacetic acid (20 mol%) effectively catalyzed a one-pot four-component reaction to synthesize N-aryl-3-aminodihydropyrrol-2-one-4-carboxylates with high yields (84-94%) and relatively short reaction times . This demonstrates TFA's potential effectiveness in synthesizing complex nitrogen-containing compounds similar to our target molecule.

Applications in Organic Chemistry

Role as a Synthetic Building Block

3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid has significant potential as a building block in organic synthesis. Its functionalized structure provides multiple reactive sites that can be manipulated in further transformations. Potential synthetic applications include:

-

Serving as a precursor for more complex heterocyclic systems

-

Functioning as an intermediate in the synthesis of biologically active compounds

-

Providing a scaffold for chemical library generation in medicinal chemistry

-

Participating in coupling reactions to build larger molecular structures

Medicinal Chemistry and Biological Significance

Structural Features of Pharmaceutical Relevance

The structure of 3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid contains several motifs of interest to medicinal chemists. The pyridine ring is a privileged structure in pharmaceutical compounds, appearing in numerous drugs across different therapeutic classes. The cyclopropane ring introduces rigidity and metabolic stability, attributes often sought in drug design. Additionally, the amino group provides a handle for hydrogen bonding interactions with biological targets.

Physical and Chemical Properties

Stability and Reactivity

-

The amine functional group (nucleophilic center)

-

The carbonyl group (electrophilic center)

-

The pyridine nitrogen (basic center)

-

The cyclopropane ring (strain-induced reactivity)

These reactive centers allow the compound to participate in various chemical transformations, contributing to its value in synthetic chemistry.

Research Status and Future Directions

Current Research Applications

Current applications of 3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid appear primarily focused on organic synthesis and medicinal chemistry. The compound's unique structural features make it valuable for research in heterocyclic chemistry and pharmaceutical development.

Recent trends in chemical research suggest increasing interest in compounds containing cyclopropane rings and functionalized pyridines, particularly for applications in drug discovery. The trifluoroacetic acid component adds value by enhancing solubility properties and potentially modifying the pharmacokinetic profile of the parent compound.

Future Research Opportunities

Several promising directions for future research involving 3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid include:

-

Development of new synthetic methodologies using this compound as a building block

-

Systematic exploration of its biological activities through high-throughput screening

-

Structure-activity relationship studies for medicinal chemistry applications

-

Investigation of its potential as a catalyst or ligand in metal-mediated reactions

-

Exploration of applications in materials science, particularly for functional materials with electronic or optical properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume